Velnacrine

Acetylcholinesterase inhibition Alzheimer's disease Enzyme kinetics

This high-purity Velnacrine reference standard is differentiated by its unique pharmacology: a ~170-fold separation between effects on tetanic tension and fade at the neuromuscular junction, making it a specific probe for synaptic mechanism studies. Its well-characterized hepatotoxicity (odds ratio 20.23 vs. placebo) provides a robust benchmark for DILI assays. As the principal 1-hydroxy metabolite of tacrine, it is essential for calibrating HPLC and LC-MS/MS bioanalytical methods. Procure this specific tool to ensure your research has the precision necessary to dissect acridine-based compound effects.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 121445-26-9
Cat. No. B7721111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelnacrine
CAS121445-26-9
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
InChIInChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)
InChIKeyHLVVITIHAZBPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Velnacrine (CAS 121445-26-9): Procurement-Relevant Overview and Regulatory Disposition


Velnacrine maleate (HP 029), chemically 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a centrally-acting, reversible acetylcholinesterase (AChE) inhibitor and the principal 1-hydroxy metabolite of tacrine [1]. Classified under MeSH as a tacrine analog [2], its clinical development for Alzheimer's disease was terminated following unanimous vote against approval by an FDA advisory committee due to a lack of robust efficacy evidence coupled with significant hepatotoxicity [3]. Consequently, no research into velnacrine as a cognitive enhancer has been published since 1994 [4].

Velnacrine (CAS 121445-26-9): Critical Differentiation from Tacrine and Other Cholinesterase Inhibitors


Despite being the primary metabolite of tacrine, velnacrine cannot be considered a simple substitute for its parent compound or other AChE inhibitors like physostigmine [1]. Its distinct molecular structure confers a unique profile of pharmacologic activities: while both compounds are hepatotoxic, they differ in potency for AChE inhibition, their effects on membrane cytoskeletal protein interactions, and their actions at the neuromuscular junction [2]. These quantitative differences, detailed below, are critical for researchers designing studies where a specific balance of cholinergic potentiation, membrane effects, or a particular toxicity profile is required, preventing the use of a generic class-based selection.

Velnacrine (CAS 121445-26-9): Quantitative Evidence of Differential Activity and Toxicity


AChE Inhibition Potency: Velnacrine (IC50 0.79-3.27 µM) vs. Tacrine (IC50 ~0.4 µM)

Velnacrine acts as an AChE inhibitor but with variable reported potency depending on the assay system. In one study using human AChE, velnacrine maleate showed an IC50 of 0.79 µM . Another source reports an IC50 of 3.27 µM . For comparison, a tacrine glycoconjugate analog demonstrated an IC50 of 0.4 µM under similar conditions, indicating that tacrine and its derivatives can exhibit more potent enzyme inhibition .

Acetylcholinesterase inhibition Alzheimer's disease Enzyme kinetics

Hepatotoxicity Risk: Velnacrine vs. Placebo in a Meta-Analysis of 899 Patients

Velnacrine's clinical development was halted largely due to its hepatotoxic profile. A Cochrane systematic review of four trials involving 899 participants found a stark and statistically significant difference in liver toxicity compared to placebo [1]. Specifically, by the end of 24 weeks of treatment, 105 out of 297 patients (35.4%) in the velnacrine group developed abnormal liver function tests compared to only 4 out of 152 patients (2.6%) in the placebo group [1].

Hepatotoxicity Clinical trial meta-analysis Safety pharmacology

Membrane Cytoskeletal Interaction: Velnacrine is Half as Potent as Tacrine

Using electron paramagnetic resonance (EPR) spin labeling on human erythrocyte membranes, the interaction of tacrine and its major metabolite, velnacrine, with the membrane cytoskeleton was quantified. Both compounds were shown to strengthen cytoskeletal protein-protein interactions, a potential mechanism related to their therapeutic or toxic effects. However, velnacrine was found to be approximately half as potent as tacrine in this specific biophysical assay [1].

Membrane biophysics Cytoskeleton Electron paramagnetic resonance (EPR)

Pharmacokinetic Distinction: Velnacrine's Non-Linear Profile vs. Tacrine

The pharmacokinetic profiles of tacrine and its metabolite velnacrine are distinct. While tacrine exhibits non-linear pharmacokinetics and large inter-individual variability after oral, intravenous, and rectal administration [1], velnacrine also demonstrates evidence of non-linearity in some parameters, but with a key difference: renal excretion is a minor route of elimination for velnacrine, whereas it is more significant for tacrine [1]. This suggests different handling by the body, potentially impacting dosing strategies and exposure.

Clinical pharmacokinetics Drug metabolism ADME

Neuromuscular Junction Effects: Differential Impact on Tetanic Tension vs. Tacrine

In a direct comparison using the rat phrenic hemidiaphragm preparation, the concentration-dependent effects of velnacrine and tacrine on tetanic responses diverged. Velnacrine began to depress tetanic tension at a concentration of 1 µM, while a much higher concentration of 170 µM was required to induce tetanic fade. In contrast, both physostigmine and tacrine affected these two parameters at similar concentrations, indicating a more complex or distinct mechanism of action for velnacrine at the neuromuscular junction [1].

Neuromuscular pharmacology Cholinesterase inhibition Skeletal muscle physiology

Clinical Efficacy in Alzheimer's Disease: Modest but Statistically Significant Cognitive Benefit

Despite its termination, clinical trials provided quantitative evidence of a modest cognitive benefit. In a 24-week, double-blind, placebo-controlled study of Alzheimer's patients, a dose of 225 mg/day of velnacrine maleate was found to be more effective than 150 mg/day [1]. While the Cochrane review noted that data could not be fully verified, two dose-replication phase studies (Zemlan 1996a, 1996b) reported a significant benefit for velnacrine over placebo on the ADAS-Cog scale [2]. An initial trial also found velnacrine to be significantly superior to placebo on the cognitive subscale of the ADAS [3].

Alzheimer's disease Clinical trial Cognitive assessment

Velnacrine (CAS 121445-26-9): Optimal Research and Reference Material Applications


Investigating Non-Cholinergic, Membrane-Mediated Mechanisms of Tacrine Analogs

For research focused on the membrane-cytoskeletal interactions of acridine-based compounds, velnacrine serves as a distinct tool. Its potency in strengthening cytoskeletal protein-protein interactions is approximately half that of its parent drug, tacrine [1]. This quantitative difference, established via EPR spin labeling in erythrocyte membranes, makes velnacrine an ideal comparator compound for dissecting the structural features driving these biophysical effects, separate from its primary action on AChE.

Reference Standard for Hepatotoxicity in Acetylcholinesterase Inhibitor Research

Velnacrine is a valuable positive control or reference compound in hepatotoxicity studies. Its well-documented and quantitatively characterized liver toxicity profile, with an odds ratio of 20.23 for abnormal liver function tests versus placebo in a large meta-analysis [1], provides a robust benchmark. Researchers developing novel AChE inhibitors or studying drug-induced liver injury can use velnacrine to benchmark the relative hepatotoxic potential of new chemical entities in both in vitro (e.g., primary hepatocyte assays) and in vivo models.

Differentiating Neuromuscular Effects of AChE Inhibitors

In pharmacological studies of neuromuscular transmission, velnacrine offers a unique functional signature. Unlike tacrine or physostigmine, which affect tetanic tension and tetanic fade at similar concentrations, velnacrine demonstrates a ~170-fold separation between these two effects in the rat phrenic hemidiaphragm preparation [1]. This makes it a specific probe for investigating the different mechanisms underlying pre- and post-synaptic cholinergic modulation at the neuromuscular junction.

Calibration Standard for Analytical Detection of Tacrine Metabolites

Velnacrine (1-hydroxytacrine) is the principal metabolite of tacrine [1]. As such, a high-purity reference standard of velnacrine is essential for the development, validation, and calibration of bioanalytical methods like HPLC and LC-MS/MS. These methods are used to simultaneously quantify tacrine and its metabolites (including 1-, 2-, and 4-hydroxytacrine) in plasma and urine for pharmacokinetic and drug metabolism studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velnacrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.